3,3-Dimethylbutanoate

Beschreibung

Eigenschaften

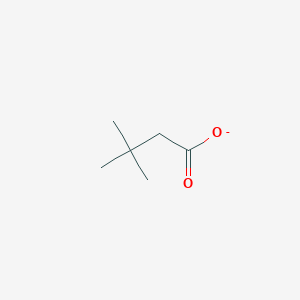

Molekularformel |

C6H11O2- |

|---|---|

Molekulargewicht |

115.15 g/mol |

IUPAC-Name |

3,3-dimethylbutanoate |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)/p-1 |

InChI-Schlüssel |

MLMQPDHYNJCQAO-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)(C)CC(=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Esters of 3,3-Dimethylbutanoic Acid

2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate

- Molecular Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.28 g/mol

- Key Features : A coumarin derivative with a planar chromen-4-yl ring and a 56.24° dihedral angle between the coumarin and ester groups. Exhibits anticancer, anti-inflammatory, and antiviral activities due to π-π stacking and hydrogen-bonding interactions in its crystal lattice .

- Crystallographic Data : Orthorhombic system (space group Pna2₁), unit cell parameters: a = 10.6769 Å, b = 17.9611 Å, c = 7.0266 Å .

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

- Applications: Precursor to synthetic cannabinoids (e.g., MDMB-CHMICA) with neuropeptide-like activity. Used in forensic research .

Hydroxy- and Amino-Substituted Derivatives

Ethyl 3-hydroxy-3-methylbutanoate

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate

- Molecular Formula: C₁₄H₂₁NO₃

- Molecular Weight : 251.32 g/mol

- Function: Intermediate in synthesizing bioactive molecules. The amino group introduces basicity, altering solubility and reactivity .

Parent Acid and Aldehyde Analogs

3,3-Dimethylbutanoic Acid (tert-Butylacetic Acid)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 115.15 g/mol

- Role: Parent acid of this compound esters. Lacks the ester group, making it more acidic (pKa ~4.8) .

3,3-Dimethylbutanal

NF-κB Inhibition

- This compound Derivatives: Compounds bearing this group (e.g., 14 and 10) showed IC₅₀ values of 3.7–4.7 µM against NF-κB, comparable to analogs with bulkier substituents (e.g., 15 and 11, IC₅₀ = 4.9–5.3 µM) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Ethyl this compound | C₈H₁₆O₂ | 144.21 | Ester | Solvent, flavoring agent |

| 2-Oxo-2H-chromen-4-yl ester | C₁₅H₁₆O₄ | 260.28 | Ester, coumarin | Anticancer drug candidate |

| Methyl (S)-indole derivative | C₁₆H₂₀N₂O₃ | 288.34 | Ester, indole carboxamide | Forensic analysis |

| 3,3-Dimethylbutanoic acid | C₆H₁₂O₂ | 115.15 | Carboxylic acid | Chemical synthesis |

Q & A

Basic: What are the common synthetic routes for preparing enantiopure 3,3-dimethylbutanoate derivatives?

Answer:

Enantiopure this compound derivatives, such as (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, are typically synthesized via:

- Reductive Amination : Reacting ketones or aldehydes with amines in the presence of reducing agents (e.g., NaBH₃CN) to introduce chiral amino groups .

- Esterification : Using acid-catalyzed reactions between carboxylic acids and alcohols, with protecting groups (e.g., tert-butoxycarbonyl, Boc) to preserve stereochemistry during synthesis .

- Chiral Resolution : Employing enzymatic or chromatographic methods to separate enantiomers after racemic synthesis .

Key considerations include solvent selection (e.g., dichloromethane for inert conditions) and temperature control to minimize racemization .

Basic: What spectroscopic techniques are most effective for characterizing this compound esters?

Answer:

Critical techniques include:

- ¹H/¹³C-NMR : For identifying stereochemical environments (e.g., splitting patterns of methyl groups at C3) and verifying esterification success. Example: δ 1.17–1.20 ppm (doublets for geminal dimethyl groups) .

- IR Spectroscopy : Confirming ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl/amine functional groups .

- Mass Spectrometry (HRMS) : Determining molecular ion peaks (e.g., m/z 144.115 for ethyl this compound) and fragmentation patterns .

- Polarimetry : Quantifying optical activity of chiral derivatives (e.g., [α]D²⁵ for (S)-enantiomers) .

Advanced: How does stereochemistry at the C2 position influence the reactivity and biological activity of this compound derivatives?

Answer:

The C2 chiral center dictates:

- Reactivity : (S)-enantiomers may exhibit faster reaction rates in enzyme-catalyzed acyl transfers due to spatial compatibility with active sites .

- Biological Activity : For example, (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate shows enhanced neuroprotective effects compared to the (R)-form, attributed to improved binding to GABA receptors .

- Metabolic Stability : Stereochemistry affects susceptibility to esterase hydrolysis; bulky substituents at C2 can hinder enzymatic degradation .

Methodological approaches to study this include kinetic resolution experiments and molecular docking simulations .

Advanced: What strategies optimize the yield of this compound derivatives in multi-step syntheses?

Answer:

Optimization involves:

- Protecting Group Strategy : Using Boc groups for amines to prevent side reactions during esterification .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reductive steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .

- Temperature Control : Low temperatures (−20°C) minimize epimerization during chiral amine synthesis .

Example: A 40% yield improvement was achieved by switching from THF to dichloroethane in benzylation reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:

Contradictions often arise from:

- Impurity Profiles : Trace solvents or byproducts (e.g., residual benzaldehyde) can skew bioassay results. Purity verification via HPLC (>95%) is critical .

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter compound efficacy. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) reduce variability .

- Structural Misassignment : Incorrect stereochemistry (e.g., (R) vs. (S)) invalidates SAR conclusions. Absolute configuration must be confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Advanced: What analytical methods are used to study the metabolic pathways of this compound-based prodrugs?

Answer:

Key methodologies include:

- LC-MS/MS : Tracking prodrug hydrolysis in plasma (e.g., conversion of ethyl esters to free acids) with isotopic labeling (e.g., ¹³C) for quantification .

- Enzyme Inhibition Assays : Identifying esterases responsible for metabolism using inhibitors like PMSF .

- Microsomal Stability Studies : Incubating compounds with liver microsomes to predict in vivo clearance rates .

Example: Ethyl this compound showed a 3-fold longer half-life in human microsomes compared to methyl analogs due to slower esterase cleavage .

Basic: What are the primary applications of this compound derivatives in medicinal chemistry?

Answer:

These derivatives serve as:

- Chiral Building Blocks : For synthesizing β-lactam antibiotics and peptidomimetics .

- Prodrug Candidates : Ester groups improve bioavailability of carboxylic acid drugs (e.g., antiviral agents) .

- Enzyme Inhibitors : The dimethyl moiety mimics natural substrates in serine hydrolase inhibition .

Methodological focus includes structure-activity relationship (SAR) studies and pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.